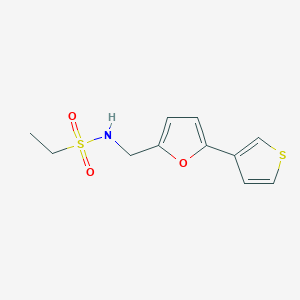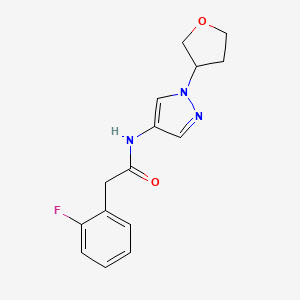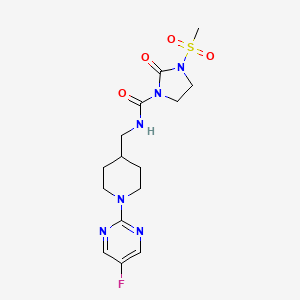
4-Methoxy-3-(2,2,2-trifluoroethoxy)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-Methoxy-3-(2,2,2-trifluoroethoxy)aniline” is a biochemical compound used for proteomics research . Its molecular formula is C9H10F3NO2 .
Molecular Structure Analysis
The molecular structure of “this compound” is defined by its molecular formula, C9H10F3NO2 . This indicates that the compound contains nine carbon atoms, ten hydrogen atoms, three fluorine atoms, one nitrogen atom, and two oxygen atoms.Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 221.18 . Other physical and chemical properties such as melting point, boiling point, and solubility were not found in the available sources.Wissenschaftliche Forschungsanwendungen
Chemical Fixation of CO2 with Aniline Derivatives
One interesting application of aniline derivatives involves their use in the chemical fixation of CO2, leading to the synthesis of functionalized azole compounds. This process demonstrates the potential of aniline derivatives in creating value-added chemicals from CO2, a sustainable and environmentally friendly resource. This methodology offers a novel approach to synthesizing important natural and biologically active azole derivatives, showcasing the versatility of aniline derivatives in organic synthesis (Vessally et al., 2017).
Hydroxypyridinone Complexes with Aluminium
Hydroxypyridinones, which show structural similarities in terms of functional groups to the compound of interest, have been actively developed as efficient chelators for aluminium (Al) and iron (Fe) for potential medical uses. The design and study of these compounds aim at improving their physico-chemical and pharmacokinetic properties, highlighting the significance of such functional groups in medical applications (Santos, 2002).
Lipid Peroxidation and Food Safety
The occurrence of lipid peroxidation byproducts, such as 4-hydroxy-2-nonenal, in food products poses a significant concern in food safety. Research in this area focuses on the formation pathways, toxicity, analysis methods, and mitigation strategies for such compounds. This highlights the importance of understanding the chemical behavior and potential toxicological effects of reactive compounds formed during lipid peroxidation, which could be relevant to the study of 4-Methoxy-3-(2,2,2-trifluoroethoxy)aniline in similar contexts (Liao et al., 2020).
Paeonol Derivatives and Pharmacological Activities
Paeonol and its derivatives, which possess methoxy groups similar to the compound , have been extensively studied for their wide range of pharmacological activities. The structure modification of paeonol and the investigation of its derivatives' mechanisms of action reveal significant anti-inflammatory, antioxidant, and other pharmacological effects. This suggests that the functional groups present in compounds like this compound could be explored for similar pharmacological applications (Wang et al., 2020).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-methoxy-3-(2,2,2-trifluoroethoxy)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO2/c1-14-7-3-2-6(13)4-8(7)15-5-9(10,11)12/h2-4H,5,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBQUAQKNJDNXLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N)OCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide hydrochloride](/img/structure/B2601540.png)


![2-(3,4-dimethoxyphenyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}acetamide](/img/structure/B2601545.png)



![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)isoxazole-5-carboxamide](/img/structure/B2601552.png)
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)benzamide](/img/structure/B2601556.png)
![3-(2-chlorophenyl)-2,5-dimethyl-N-[3-(morpholin-4-yl)propyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2601557.png)
![[6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-ethoxybenzoate](/img/structure/B2601559.png)
